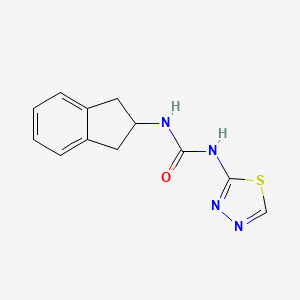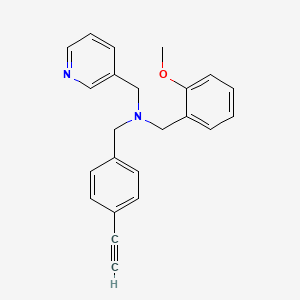![molecular formula C17H32N4O B5902094 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902094.png)
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, also known as HTL0014248, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is not fully understood, but studies have shown that it targets specific signaling pathways involved in cancer cell growth and proliferation. Specifically, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can effectively inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol in lab experiments is its specificity. 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to specifically target CK2 activity, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experiments and may require higher concentrations of the compound to achieve desired results.
Orientations Futures
There are several future directions for research on 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol and its effects on various cellular processes. Finally, future research could focus on developing more potent derivatives of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol that could be used in a clinical setting.
Méthodes De Synthèse
The synthesis of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves a multi-step process that includes the reaction of 4-(bromomethyl)benzonitrile with 1-hexyl-1H-1,2,3-triazole in the presence of a palladium catalyst to form the intermediate compound, 1-{1-[(4-bromomethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}hexane. This intermediate is then reacted with 2-propanol in the presence of a base to yield the final product, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol.
Applications De Recherche Scientifique
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[1-[(1-hexylpiperidin-4-yl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-3-4-5-6-9-20-10-7-16(8-11-20)13-21-14-17(18-19-21)12-15(2)22/h14-16,22H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLDMMILMWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)CN2C=C(N=N2)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B5902033.png)
![(1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5902035.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(propionylamino)benzamide](/img/structure/B5902045.png)

![2-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5902072.png)
![(2S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5902080.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5902088.png)
![N-{3-[(2,4-dimethyl-1,4-diazepan-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5902102.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902119.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}propan-2-amine](/img/structure/B5902121.png)
![ethyl 4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5902126.png)